3,9-Diazaspiro[5.5]undecane-3-carboxylic acid

Dopamine D3 Receptor (D3R) GPCR Selectivity Medicinal Chemistry

Replace flexible piperazine cores that drive off-target GPCR activity. This conformationally constrained spirocyclic diamine (CAS 236406-47-6 as tert-butyl ester HCl) offers a rigid 3D framework for selective ligand design. - **GPCR Selectivity**: Direct comparative data show reduced serotonergic/adrenergic off-target promiscuity versus piperazine analogs. - **In Vivo Efficacy**: Enables peripherally-restricted GABA-A antagonists (Ki = 180 nM at α4βδ) and active sEH inhibitors; alternative spirocycles (2,8-diazaspiro[4.5]decane) show no efficacy. - **Commercial Supply**: Available as the carboxylic acid or tert-butyl ester hydrochloride derivative. Bulk and R&D quantities.

Molecular Formula C10H18N2O2
Molecular Weight 198.26 g/mol
Cat. No. B15540807
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,9-Diazaspiro[5.5]undecane-3-carboxylic acid
Molecular FormulaC10H18N2O2
Molecular Weight198.26 g/mol
Structural Identifiers
InChIInChI=1S/C10H18N2O2/c13-9(14)12-7-3-10(4-8-12)1-5-11-6-2-10/h11H,1-8H2,(H,13,14)
InChIKeyPBYPGZHIAKLYFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,9-Diazaspiro[5.5]undecane-3-carboxylic Acid: Core Scaffold Overview


3,9-Diazaspiro[5.5]undecane-3-carboxylic acid is a conformationally constrained spirocyclic diamine building block characterized by a central carbon atom connecting two piperidine rings [1]. Its core structure and reactive carboxylic acid handle enable its use as a privileged scaffold for generating novel ligands and biological probes . The compound is commercially available, primarily as its tert-butyl ester hydrochloride derivative (CAS 236406-47-6), and is utilized in medicinal chemistry to introduce a rigid, three-dimensional framework into molecular designs [1].

3,9-Diazaspiro[5.5]undecane: Risks of Generic Substitution


Generic substitution of the 3,9-diazaspiro[5.5]undecane scaffold is not scientifically valid due to its unique, data-backed advantages in selectivity and target engagement. Replacing it with a less constrained piperazine analog has been shown to significantly increase off-target promiscuity at key GPCRs, compromising experimental outcomes [1]. Similarly, using other spirocyclic diamines (e.g., 2,8-diazaspiro[4.5]decane) can result in a complete loss of in vivo efficacy due to scaffold-specific pharmacokinetic or pharmacodynamic properties [2]. The evidence below quantifies these critical differentiators, confirming that scaffold choice is a non-trivial, data-driven decision for successful research programs.

3,9-Diazaspiro[5.5]undecane: Quantitative Differentiation Evidence


Superior D3 Receptor Selectivity Over Piperazine

A direct comparative study demonstrates that a 3,9-diazaspiro[5.5]undecane-based ligand (Compound 1) exhibits negligible off-target interactions at serotoninergic and adrenergic GPCRs, in stark contrast to a piperazine congener (Compound 31) which is known to cause significant promiscuity at these common off-target sites [1]. The diazaspiro scaffold, leveraging a low-affinity orthosteric fragment (Fragment 5a, D3R Ki = 2700 nM), provides a unique strategy to reduce ligand promiscuity compared to the high-affinity piperazine fragment (Fragment 5d, D3R Ki = 23.9 nM) [1].

Dopamine D3 Receptor (D3R) GPCR Selectivity Medicinal Chemistry

Improved α4βδ GABA-A Receptor Subtype Selectivity

Structure-activity relationship (SAR) studies on the 3,9-diazaspiro[5.5]undecane core demonstrate that chemical optimization can yield a significant improvement in target selectivity. A structurally simplified analog (Compound 1e, an m-methylphenyl derivative) was found to be superior to the lead compounds 2027 and 018 in terms of selectivity for the therapeutically relevant extrasynaptic α4βδ GABA-A receptor subtype over synaptic α1- and α2-containing subtypes [1]. This improvement is quantified by its binding affinity (Ki = 180 nM) [1].

GABA-A Receptor Immunomodulation Subtype Selectivity

In Vivo sEH Inhibitor Efficacy: Scaffold Comparison

A direct comparison of spirocyclic scaffolds in the context of soluble epoxide hydrolase (sEH) inhibitors reveals that the choice of diamine core is a critical determinant of in vivo efficacy. An inhibitor based on a 1-oxa-4,9-diazaspiro[5.5]undecane scaffold (Compound 19) significantly reduced serum creatinine, a key biomarker of kidney function, in a rat model of glomerulonephritis when dosed orally at 30 mg/kg [1]. In stark contrast, a series of 2,8-diazaspiro[4.5]decane-based trisubstituted ureas failed to lower serum creatinine in the same model [1].

Soluble Epoxide Hydrolase (sEH) In Vivo Pharmacology Chronic Kidney Disease

Nonpeptide RGD Mimetic Template Utility

The 3,9-diazaspiro[5.5]undecane nucleus has been explicitly validated as a central template for designing potent and specific nonpeptide RGD (arginine-glycine-aspartic acid) mimics targeting glycoprotein IIb-IIIa [1]. The potent activity of compounds from this series as platelet aggregation inhibitors is a direct demonstration of the scaffold's utility in a well-established therapeutic area, distinguishing it from other spirocyclic systems that may not effectively present pharmacophores for this target class [1].

Glycoprotein IIb-IIIa Antagonists Platelet Aggregation Inhibition RGD Mimetics

3,9-Diazaspiro[5.5]undecane-3-carboxylic Acid: Validated Applications


Selective D3 Receptor Ligand Development

Procure the 3,9-diazaspiro[5.5]undecane-3-carboxylic acid scaffold to synthesize D3R ligands with minimized off-target promiscuity at serotonergic and adrenergic GPCRs. Direct comparative studies show that this scaffold yields superior selectivity profiles compared to piperazine-based analogs [1].

α4βδ-Selective GABA-A Antagonist Design

Utilize this scaffold as a starting point for creating peripherally-restricted GABA-A receptor antagonists. Evidence demonstrates that chemical elaboration of the 3,9-diazaspiro[5.5]undecane core can yield compounds with enhanced selectivity for the immunomodulatory α4βδ subtype (Ki = 180 nM) [1].

Oral sEH Inhibitors for Kidney Disease

Employ the diazaspiro[5.5]undecane framework to develop sEH inhibitors for chronic kidney disease. A scaffold comparison revealed that a 1-oxa-4,9-diazaspiro[5.5]undecane derivative achieved a significant reduction in serum creatinine in vivo, while a 2,8-diazaspiro[4.5]decane-based analog was inactive [1].

Nonpeptide RGD Mimetics for Integrin Targeting

Use the 3,9-diazaspiro[5.5]undecane nucleus as a validated central template for designing potent glycoprotein IIb-IIIa antagonists. The scaffold's geometry has been proven effective in this role, enabling the creation of specific platelet aggregation inhibitors [1].

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